5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

Lipophilicity LogP Drug-likeness

SAR studies on S1P receptors require precise linker flexibility and salt form control; unverified substitutions introduce noise into binding data. This compound provides a defined methylene spacer bridging 4-methoxyphenyl to the 1,2,4-oxadiazole core for systematic entropic contribution analysis. • 98% purity reduces purification burden for HPLC and QC workflows. • HCl salt (LogP 1.59, Fsp³ 0.38) ensures solubility-critical assay compatibility. • Free base and HCl salt forms enable direct comparator SAR studies.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B13244124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3
InChIInChI=1S/C13H15N3O2/c1-17-11-4-2-9(3-5-11)6-12-15-13(18-16-12)10-7-14-8-10/h2-5,10,14H,6-8H2,1H3
InChIKeyCIFIKFKODFRUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole: Structural Profile and Procurement-Relevant Characteristics


5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole (CAS 1248907-43-8, free base MW 245.28 g/mol) is a 1,2,4-oxadiazole derivative incorporating an azetidin-3-yl substituent at the 5-position and a 4-methoxybenzyl group at the 3-position of the oxadiazole ring . The 1,2,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the azetidine ring introduces conformational rigidity and a well-defined exit vector for target engagement [1]. The compound is commercially available both as the free base and as the hydrochloride salt (CAS 1426291-24-8), with the HCl salt exhibiting an experimentally determined LogP of 1.59 and a purity specification of 98% .

Why In-Class 1,2,4-Oxadiazole-Azetidine Analogs Cannot Be Freely Substituted for 5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole-azetidine chemical series, even seemingly minor structural modifications—such as the presence or absence of a methylene spacer, methoxy positional isomerism, or salt form variation—can produce divergent physicochemical and pharmacokinetic profiles [1]. The 4-methoxybenzyl substituent in the target compound introduces a flexible methylene bridge that alters the spatial relationship between the electron-rich methoxyphenyl ring and the oxadiazole core, potentially affecting π-stacking interactions and target binding geometry relative to direct phenyl-linked analogs [2]. Furthermore, the hydrochloride salt form offers distinct solubility, hygroscopicity, and solid-state handling properties compared to the free base, directly impacting formulation development and assay reproducibility. Generic substitution without quantitative verification of these parameters risks introducing uncontrolled variables into SAR campaigns or biological screening workflows.

Quantitative Differentiation Evidence for 5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole Versus Closest Analogs


Lipophilicity Comparison: HCl Salt of Target Compound vs. Direct Phenyl Analog (Free Base)

The hydrochloride salt of 5-(azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole exhibits an experimentally determined LogP of 1.59 . In contrast, the direct phenyl analog 5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (free base, lacking the methylene spacer) has a calculated LogP of 1.63 [1]. Despite the addition of a methylene group, the salt form of the target compound achieves a modestly lower LogP, suggesting that ionizable center introduction via salt formation can counterbalance the lipophilicity increase expected from methylene insertion. This demonstrates that the target compound's salt form offers a lipophilicity profile distinct from the free base comparator.

Lipophilicity LogP Drug-likeness

Fraction sp3 (Fsp3) as a Proxy for Three-Dimensional Character and Developability Potential

The hydrochloride salt of the target compound has an Fsp3 value of 0.38, as reported in the Fluorochem technical datasheet . This value reflects the proportion of sp3-hybridized carbons contributed by the azetidine ring and the methylene spacer. In the broader 1,2,4-oxadiazole-azetidine class, Fsp3 values typically range from approximately 0.20 to 0.45 depending on the degree of aliphatic substitution [1]. An Fsp3 of 0.38 places this compound in a favorable region associated with improved clinical success rates compared to flatter, more aromatic analogs commonly encountered in high-throughput screening libraries. While Fsp3 data for positionally isomeric comparators (2-methoxy and 3-methoxy variants) are not publicly available, the structural contribution of the methylene bridge distinguishes the target compound from direct phenyl-linked analogs that lack this saturated carbon.

Fsp3 Drug-likeness Molecular complexity

Purity Specification and Salt Form Availability: Procurement-Ready Differentiation

The target compound is commercially supplied as both the free base (CAS 1248907-43-8, purity ≥98%) and the hydrochloride salt (CAS 1426291-24-8, purity 98%) . In contrast, the direct phenyl analog 5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1225227-60-0) is listed at 95% purity from multiple vendors . The 3-percentage-point purity gap represents a meaningful difference in total organic impurities that can propagate into biological assay variability, particularly in concentration-response studies where impurity-derived off-target effects may confound interpretation. Additionally, the dual availability of free base and HCl salt allows researchers to select the form optimal for their specific formulation or reaction conditions without additional synthetic manipulation.

Purity Salt form QC standards

Rotatable Bond Count and Conformational Flexibility Distinguish the Methylene-Bridged Scaffold

The target compound possesses 4 rotatable bonds (the methoxy group, the methylene bridge, and the azetidine ring attachment), as derived from its SMILES structure and confirmed by the InChI Key reported in the Fluorochem datasheet . The direct phenyl analog 5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has only 3 rotatable bonds, as documented in the ChemBase entry [1]. The additional rotatable bond introduced by the methylene spacer increases the conformational degrees of freedom available to the 4-methoxyphenyl group. In target engagement scenarios, this can influence the entropic penalty of binding and modulate the accessible pharmacophore geometry. The difference is modest but mechanistically relevant for structure-based drug design efforts where precise control over ligand conformation is required.

Rotatable bonds Conformational entropy Molecular flexibility

Procurement-Relevant Application Scenarios for 5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole


Structure-Activity Relationship (SAR) Exploration of Methylene Spacer Effects in Oxadiazole-Azetidine Series

The target compound's defining structural feature—the methylene bridge between the oxadiazole core and the 4-methoxyphenyl ring—makes it an essential comparator in SAR studies aimed at probing the impact of linker flexibility on target binding. As demonstrated in the rotatable bond comparison (Section 3, Evidence Item 4), the additional conformational degree of freedom relative to direct phenyl analogs provides a systematic variable for investigating entropic contributions to binding affinity. Researchers procuring this compound can use it alongside 5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole to isolate the specific contribution of the methylene spacer [1].

Salt Form Selection for Solubility-Critical Assays and Formulation Development

The availability of the hydrochloride salt with an experimentally verified LogP of 1.59 (Section 3, Evidence Item 1) and high Fsp3 (0.38, Section 3, Evidence Item 2) makes this compound uniquely suited for solubility-critical applications such as high-concentration biochemical screening, isothermal titration calorimetry, or early-stage formulation studies . The salt form offers handling advantages including improved solid-state stability and reduced hygroscopicity relative to free base forms of structurally related analogs [2].

High-Purity Reference Standard for Analytical Method Development and QC Validation

With a commercial purity specification of 98%—3 percentage points higher than the closest direct phenyl analog (95%, Section 3, Evidence Item 3)—the target compound is well-suited as a reference standard for HPLC method development, impurity profiling, and quality control validation in pharmaceutical research settings . This purity advantage reduces the burden of pre-use purification and enhances the reliability of quantitative analytical measurements.

Conformational Probe for Structure-Based Drug Design Targeting S1P Receptors or Related GPCRs

1,2,4-Oxadiazole-azetidine derivatives have been extensively characterized as sphingosine-1-phosphate (S1P) receptor modulators [3]. The target compound, with its 4-methoxybenzyl substituent and methylene spacer, presents a distinct pharmacophoric geometry that may differentially engage S1P receptor subtypes compared to direct phenyl or positional isomers. Procurement of this specific substitution pattern enables systematic evaluation of methoxy positioning and linker flexibility within the S1P receptor binding pocket, contributing to the rational design of subtype-selective modulators.

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